3PO
CAS No.: 13309-08-5
Cat. No.: VC0001394
Molecular Formula: C13H10N2O
Molecular Weight: 210.23 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 13309-08-5 |
---|---|
Molecular Formula | C13H10N2O |
Molecular Weight | 210.23 g/mol |
IUPAC Name | (E)-3-pyridin-3-yl-1-pyridin-4-ylprop-2-en-1-one |
Standard InChI | InChI=1S/C13H10N2O/c16-13(12-5-8-14-9-6-12)4-3-11-2-1-7-15-10-11/h1-10H/b4-3+ |
Standard InChI Key | UOWGYMNWMDNSTL-ONEGZZNKSA-N |
Isomeric SMILES | C1=CC(=CN=C1)/C=C/C(=O)C2=CC=NC=C2 |
SMILES | C1=CC(=CN=C1)C=CC(=O)C2=CC=NC=C2 |
Canonical SMILES | C1=CC(=CN=C1)C=CC(=O)C2=CC=NC=C2 |
Appearance | Solid powder |
Chemical Identity and Structural Characteristics
IUPAC Nomenclature and Molecular Structure
3PO is systematically named 3-(3-pyridinyl)-1-(4-pyridinyl)-2-propen-1-one, with the molecular formula . Its structure features a propenone backbone substituted with pyridinyl groups at positions 3 and 4, conferring planar geometry and facilitating interactions with biological targets (Figure 1).
Table 1: Physicochemical Properties of 3PO
Biological Activity and Mechanisms of Action
Anti-Inflammatory and Immunomodulatory Effects
Beyond glycolysis, 3PO attenuates pro-inflammatory signaling in endothelial cells by inhibiting NF-κB and stress-activated kinase pathways. For instance, 3PO reduced interleukin-1β (IL-1β)-induced phosphorylation of IKKα/β and JNK, thereby dampening adhesion molecule expression (e.g., VCAM-1, E-selectin) . In neutrophils, 3PO decreased reactive oxygen species (ROS) production and neutrophil extracellular trap (NET) release, suggesting utility in rheumatoid arthritis and other inflammatory conditions .
Antiproliferative and Proapoptotic Effects
In A375 human melanoma cells, 3PO induced dose-dependent cytotoxicity, cell cycle arrest at G/G, and apoptosis. These effects correlated with reduced glucose uptake and downregulation of survival pathways, highlighting its potential as an adjuvant in cancer therapy . Similarly, 3PO amplified the antiangiogenic effects of VEGFR blockade in endothelial cells, impairing tumor vessel sprouting .
Therapeutic Applications
Oncology
Table 2: Anticancer Effects of 3PO in Preclinical Models
Model System | Key Findings | Source |
---|---|---|
A375 Melanoma Cells | G/G arrest, apoptosis induction | |
Xenograft Tumors | Suppressed tumor growth, enhanced anti-VEGFR efficacy |
Inflammatory Diseases
In rheumatoid arthritis (RA), 3PO mitigated NETosis and ROS production in neutrophils cultured under synovial-like low-glucose conditions . Its ability to modulate PFKFB3 and off-target pathways positions it as a candidate for dampening chronic inflammation.
Vascular and Hematopoietic Recovery
3PO alleviated bone marrow endothelial progenitor cell (EPC) damage in patients with poor graft function post-hematopoietic stem cell transplantation. By suppressing PFKFB3-FOXO3A-NF-κB axis activation, 3PO restored EPC function and hematopoiesis-supporting capacity .
Research Findings and Clinical Correlations
In Vitro Studies
-
Metabolic Reprogramming: 3PO increased intracellular lactate and glutathione depletion in neutrophils, exacerbating metabolic stress .
-
Endothelial Dysfunction: PFKFB3 overexpression in EPCs heightened apoptosis via FOXO3A/p21/p27 upregulation, reversible with 3PO treatment .
In Vivo Efficacy
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume